4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide
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Overview
Description
4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H9BrClNO2S. This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-bromo-2-chloro-N,5-dimethylbenzene. The reaction is carried out under controlled conditions using sulfonating agents such as chlorosulfonic acid or sulfur trioxide. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzenes, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 4-Bromo-N-(5-chloro-2-pyridinyl)-2,5-dimethylbenzenesulfonamide
Uniqueness
4-Bromo-2-chloro-N,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-bromo-2-chloro-N,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S/c1-5-3-8(14(12,13)11-2)7(10)4-6(5)9/h3-4,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKUWAFVUYQBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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